molecular formula C11H13FO B15324500 4-(4-Fluorophenyl)pentan-2-one

4-(4-Fluorophenyl)pentan-2-one

Cat. No.: B15324500
M. Wt: 180.22 g/mol
InChI Key: MTSHJEYVEWYMMO-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)pentan-2-one is a fluorinated aromatic ketone with the molecular formula C₁₁H₁₃FO. The compound features a pentan-2-one backbone substituted at the fourth carbon with a 4-fluorophenyl group. This structural motif imparts unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

4-(4-fluorophenyl)pentan-2-one

InChI

InChI=1S/C11H13FO/c1-8(7-9(2)13)10-3-5-11(12)6-4-10/h3-6,8H,7H2,1-2H3

InChI Key

MTSHJEYVEWYMMO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)C1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)pentan-2-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-fluorobenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. Additionally, purification steps like distillation or recrystallization are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)pentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Fluorophenyl)pentan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)pentan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors that regulate cell signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 4-(4-Fluorophenyl)pentan-2-one with key analogs, focusing on substituent effects, physical properties, and applications.

Substituent Effects and Structural Analogs

4-(4-Methylphenyl)pentan-2-one
  • Structure : Substituted with a 4-methylphenyl group instead of 4-fluorophenyl.
  • Molecular Formula : C₁₂H₁₆O (vs. C₁₁H₁₃FO for the fluoro analog).
  • Key Differences: The methyl group is electron-donating, enhancing electron density on the aromatic ring, whereas fluorine is electron-withdrawing. Applications: Used in flavor and fragrance industries (e.g., trade name Curcumon) due to its stable aromatic profile .
1-(4-Fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD)
  • Structure: Features a methylamino group at the second carbon and a 4-fluorophenyl group at the first carbon.
  • Key Differences: The presence of a secondary amine introduces hydrogen-bonding capacity and basicity, unlike the ketone-dominated this compound. Applications: A cathinone derivative with stimulant properties, often identified in seized synthetic drug samples .
4-(Furan-2-ylmethylsulfanyl)pentan-2-one
  • Structure : Substituted with a furfurylthio group at the fourth carbon.
  • Physical Properties :
    • Boiling Point: 288.6°C (vs. lower expected for the fluoro compound due to reduced molecular weight).
    • Density: 1.086 g/cm³.
  • Applications : Key intermediate in flavor and fragrance manufacturing due to its sulfur-containing heterocyclic moiety .

Physical and Chemical Properties

The table below summarizes critical properties of this compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
This compound C₁₁H₁₃FO 180.22 Not reported Pharmaceutical research
4-(4-Methylphenyl)pentan-2-one C₁₂H₁₆O 176.26 Not reported Flavors, fragrances
1-(4-Fluorophenyl)-2-(methylamino)pentan-1-one C₁₂H₁₆FNO 225.26 Not reported Forensic chemistry
4-(Furan-2-ylmethylsulfanyl)pentan-2-one C₁₀H₁₄O₂S 214.28 288.6 Flavor/fragrance synthesis

Electronic and Reactivity Differences

  • Fluorine vs. In contrast, the methyl group in 4-(4-Methylphenyl)pentan-2-one donates electrons, stabilizing adjacent carbocations and enhancing aromatic ring reactivity .
  • Sulfur-Containing Analog :

    • The furfurylthio group in 4-(Furan-2-ylmethylsulfanyl)pentan-2-one introduces sulfur’s polarizability, enabling nucleophilic reactions and metal coordination, which are absent in the fluorinated compound .

Research and Industrial Relevance

  • Pharmaceutical Potential: The fluorine atom in this compound may enhance bioavailability and metabolic stability, a trait exploited in drug design. However, its exact pharmacological profile remains underexplored compared to the well-studied cathinone derivative 4-FPD .
  • Material Science : The electron-withdrawing fluorine could stabilize charge-transfer complexes, suggesting utility in optoelectronic materials.

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